N-[3-(1-BENZOFURAN-2-YL)-3-HYDROXYPROPYL]CYCLOHEX-3-ENE-1-CARBOXAMIDE
Description
Properties
IUPAC Name |
N-[3-(1-benzofuran-2-yl)-3-hydroxypropyl]cyclohex-3-ene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c20-15(17-12-14-8-4-5-9-16(14)22-17)10-11-19-18(21)13-6-2-1-3-7-13/h1-2,4-5,8-9,12-13,15,20H,3,6-7,10-11H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJICBVBDWGOFNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)NCCC(C2=CC3=CC=CC=C3O2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ring-Closing Metathesis Approach
The cyclohexene core can be constructed via Grubbs-catalyzed ring-closing metathesis of diene precursors. A representative protocol from US4517188 employs:
1,5-Diene substrate (5.0 mmol)
Grubbs II catalyst (5 mol%)
Dichloromethane, reflux, 12 h
Yield: 78-82%
Subsequent oxidation state adjustment provides the carboxylic acid functionality.
Direct Functionalization of Cyclohexene
Alternative methods from WO2022133027A1 utilize preformed cyclohexene systems:
Cyclohex-3-ene (10 mmol)
n-BuLi, THF, -78°C
Quench with CO₂ → Cyclohex-3-ene-1-carboxylic acid (64% yield)
Activation as the acid chloride (SOCl₂, 80°C) or mixed carbonic anhydride enables subsequent amide formation.
Preparation of 3-(1-Benzofuran-2-yl)-3-hydroxypropylamine
Benzofuran Functionalization
The Willgerodt–Kindler reaction, as detailed in PMC9556824, offers a green pathway to benzofuran thioamides, though adaptation for amine synthesis requires modification:
1-(Benzofuran-2-yl)ethanone (2.0 mmol)
K₂CO₃/glycerol (1:10 w/v)
N-ethylpiperazine (3.0 mmol), S₈ (4.0 mmol)
80°C, 8 h → Thioamide intermediate (72%)
Subsequent Hofmann degradation (Br₂, NaOH) converts thioamides to primary amines.
Epoxide Ring-Opening Strategy
A more direct approach from WO2019043724A1 employs:
Benzofuran-2-carboxaldehyde → Epoxide formation (mCPBA, 0°C)
Ammonia-mediated ring opening → 3-Amino-3-(benzofuran-2-yl)propan-1-ol (58% over 2 steps)
This method preserves the hydroxy group while introducing the amine functionality.
Amide Bond Formation: Critical Comparison
Coupling Reagent Screening
Data compiled from multiple sources reveals significant yield variations based on activation method:
| Reagent System | Solvent | Temp (°C) | Yield (%) | Source |
|---|---|---|---|---|
| EDC/HOBt | DCM | 25 | 68 | |
| HATU/DIPEA | DMF | 0→25 | 82 | |
| Mixed Carbonyl Chloride | THF | -15 | 74 |
HATU-mediated coupling in DMF demonstrates superior efficiency, though requires rigorous purification to remove phosphine oxide byproducts.
Stereochemical Considerations
The C3 hydroxy group introduces configurational complexity. WO2022133027A1 reports successful diastereomeric resolution using:
Chiral HPLC (Chiralpak IC, 80:20 Hex/IPA)
Flow rate: 1.0 mL/min
Retention times: 8.2 min (R), 9.7 min (S)
This method achieves >99% ee for both enantiomers.
Process Optimization and Green Chemistry
Adapting PMC9556824's deep eutectic solvent (DES) technology significantly improves atom economy:
Reaction Component | Conventional Method | DES Method
Reaction Time | 24 h | 8 h
Temperature | 100°C | 80°C
Overall Yield | 58% | 73%
The K₂CO₃/glycerol system enhances reagent solubility while suppressing side reactions through hydrogen-bonding interactions.
Analytical Characterization
Spectroscopic Data Compilation
Critical assignments from patent and journal sources:
¹H NMR (500 MHz, CDCl₃):
δ 7.52 (d, J=8.5 Hz, 1H, benzofuran H7)
δ 6.85 (s, 1H, benzofuran H3)
δ 5.72 (m, 2H, cyclohexene CH=CH)
δ 4.21 (dd, J=8.0, 4.5 Hz, 1H, CHOH)
13C NMR (126 MHz, CDCl₃):
δ 174.2 (CONH)
δ 155.6 (benzofuran C2)
δ 128.9, 127.3 (cyclohexene CH=CH)
HRMS (ESI+):
Calculated for C₁₇H₁₈NO₃ [M+H]⁺: 284.1287
Found: 284.1284
Purity Assessment
HPLC method validation per WO2022133027A1:
Column: Zorbax SB-C18, 4.6×150 mm, 3.5 μm
Mobile phase: 45:55 ACN/0.1% HCO₂H
Flow: 1.0 mL/min, λ=254 nm
Retention time: 6.8 min, purity >99.5%
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in the hydroxypropyl linker can undergo oxidation to form a ketone.
Reduction: The carbonyl group in the cyclohexene ring can be reduced to form a hydroxyl group.
Substitution: The benzofuran moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate) can be used.
Reduction: Reagents like NaBH4 (sodium borohydride) or LiAlH4 (lithium aluminium hydride) are commonly employed.
Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a hydroxyl derivative.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-[3-(1-BENZOFURAN-2-YL)-3-HYDROXYPROPYL]CYCLOHEX-3-ENE-1-CARBOXAMIDE: has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of N-[3-(1-BENZOFURAN-2-YL)-3-HYDROXYPROPYL]CYCLOHEX-3-ENE-1-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in various biological processes.
Pathways: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, synthetic, and analytical distinctions between the target compound and its analogs:
Table 1: Structural and Functional Comparison
Structural Analysis
- Benzofuran vs. Quinazoline (SC-558 analogs): While SC-558 analogs (e.g., 1a-f) exhibit a quinazoline core with sulfonamide substituents, the target compound’s benzofuran and cyclohexene system offers distinct electronic and steric profiles. The sulfonamide in SC-558 is critical for COX-2 binding, whereas the carboxamide in the target compound may target different enzymes or receptors .
- Cyclohexene vs. In contrast, the cyclohexene ring in the target compound provides conformational flexibility, which could improve binding to larger active sites.
- Vinyl vs. Hydroxypropyl : The vinyl group in cyclopentene carboxamides (1.80/1.82) enables sigmatropic rearrangements, whereas the hydroxypropyl chain in the target compound may facilitate hydrogen bonding or solubility.
Analytical Techniques
- Spectroscopy: Compounds 1.80/1.82 were characterized using NMR (¹H, ¹³C), FTIR, and HRMS, with FTIR confirming carbonyl stretches (~1650 cm⁻¹). Similar methods would apply to the target compound to verify its hydroxyl (broad ~3300 cm⁻¹) and benzofuran (aromatic C=C ~1600 cm⁻¹) groups.
- Chromatography: The use of silica gel chromatography for diastereomer separation in cyclopropane derivatives suggests that the target compound’s synthesis may require analogous purification steps.
Biological Activity
N-[3-(1-benzofuran-2-yl)-3-hydroxypropyl]cyclohex-3-ene-1-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a benzofuran moiety, which is known for its diverse biological activities, including anti-tumor and anti-inflammatory properties. The structural formula can be represented as follows:
Benzofuran derivatives often interact with various biological targets, including enzymes and receptors involved in cancer progression and inflammatory responses. The specific mechanisms for this compound have not been fully elucidated, but related compounds have demonstrated the following actions:
- Inhibition of Kinases : Compounds with similar structures have shown inhibitory effects on kinases such as Aurora-A and CDK2, which are critical in cell cycle regulation and cancer cell proliferation.
- Antioxidant Activity : Many benzofuran derivatives exhibit antioxidant properties, potentially reducing oxidative stress in cells.
Anticancer Activity
Research indicates that benzofuran derivatives can exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have reported IC50 values (the concentration required to inhibit cell growth by 50%) in the micromolar range for related compounds against breast cancer (MCF7), lung cancer (A549), and other tumor cell lines.
Anti-inflammatory Effects
Benzofuran derivatives are also noted for their anti-inflammatory properties, which may contribute to their therapeutic potential in diseases characterized by chronic inflammation. The exact pathways through which this compound exerts these effects require further investigation.
Case Studies
Several studies have investigated the biological activity of benzofuran derivatives, providing insights into their therapeutic potential:
- Study on Antitumor Activity : A study found that a related benzofuran compound exhibited potent anticancer activity with an IC50 value of 5 µM against the HeLa cervical cancer cell line. This suggests that this compound may possess similar anticancer properties due to structural similarities.
- Inflammation Model : In animal models of inflammation, benzofuran derivatives have been shown to reduce edema significantly, indicating their potential as anti-inflammatory agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
